molecular formula C22H23N3O4S B2556088 ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 932485-80-8

ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2556088
CAS No.: 932485-80-8
M. Wt: 425.5
InChI Key: RFKDKDQUZZGFBG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a central 1-methyl-1H-imidazole core substituted at the 5-position with a 4-methoxyphenyl group. The imidazole ring is connected via a sulfanyl-acetamido bridge to an ethyl benzoate moiety. Its synthesis typically involves multi-step reactions, including alkylation, coupling, and cyclization steps, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-4-29-21(27)16-5-9-17(10-6-16)24-20(26)14-30-22-23-13-19(25(22)2)15-7-11-18(28-3)12-8-15/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKDKDQUZZGFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the methoxyphenyl group. The final steps include the attachment of the benzoate ester and the sulfanylacetamido group. Reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can optimize the production process. The use of automated systems for monitoring and controlling reaction conditions ensures consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while substitution of the methoxy group can introduce new functional groups to the phenyl ring .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's efficacy against various microbial strains. For instance:

  • A study evaluated the synthesis and antimicrobial activity of related imidazole derivatives. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5.08 µM to 8.16 µM, demonstrating its potential as a broad-spectrum antimicrobial agent .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
W65.19S. aureus
W15.08C. albicans
W174.12Cancer cell lines

Anticancer Applications

The compound has shown promising results in anticancer research:

  • In vitro studies demonstrated that derivatives of imidazole, including ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate, exhibited cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). Notably, one derivative displayed an IC50 of 4.12 µM, surpassing the efficacy of standard chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) .

Table 2: Anticancer Activity of Selected Compounds

CompoundIC50 (µM)Cancer Cell Line
W174.12HCT116
Standard Drug7.69HCT116

Antitubercular Applications

The compound's potential against tuberculosis has also been explored:

  • Research indicates that similar compounds exhibit inhibitory action on vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for the survival of Mycobacterium tuberculosis. In vivo studies further validated these findings, suggesting that these compounds could serve as effective antitubercular agents .

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The sulfanylacetamido group may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound is compared below with three closely related analogs from the literature (Table 1):

Compound ID Substituent on Imidazole/Oxadiazole Key Structural Differences Molecular Weight (g/mol)
Target Compound 5-(4-Methoxyphenyl), 1-methyl Methoxyphenyl enhances aromatic interactions ~443.5 (calculated)
Compound A21 Benzo[d]imidazol-2-yl Lacks methoxy; fused benzene increases rigidity ~409.4
Compound A22 5-Methoxy-1H-benzo[d]imidazol-2-yl Methoxy on benzimidazole; planar structure ~439.4
Compound A24 5-(Pyridin-4-yl)-1,3,4-oxadiazole Oxadiazole replaces imidazole; pyridine adds basicity ~427.4

Key Observations :

  • Methoxy Positioning : The target compound’s methoxy group on the phenyl ring (vs. A22’s on benzimidazole) may alter electronic effects and solubility.
  • Heterocycle Core : Replacing imidazole with oxadiazole (A24) introduces a more electron-deficient ring, affecting binding interactions.
  • Rigidity vs.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 4-methoxyphenyl group in the target compound may improve target binding in hydrophobic pockets compared to A21’s unsubstituted benzimidazole.
  • Crystallographic Validation : Tools like SHELXL (used in small-molecule refinement) and WinGX (for data processing) ensure structural accuracy in analogs, suggesting similar validation methods for the target compound .
  • Future Directions : Comparative studies on bioavailability and metabolic stability are needed, leveraging the synthetic flexibility of the sulfanyl-acetamido scaffold .

Biological Activity

Ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

\text{Ethyl 4 2 5 4 methoxyphenyl 1 methyl 1H imidazol 2 yl sulfanyl}acetamido)benzoate}

The biological activity of this compound appears to be mediated through multiple mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) :
    • Studies indicate that imidazole derivatives can inhibit PTPs, which play a crucial role in insulin signaling pathways. For instance, a related compound showed improved oral glucose tolerance and enhanced insulin sensitivity in diabetic models by modulating gene expressions involved in insulin signaling such as IRS1, PI3K, and AMPK .
  • Antioxidant Activity :
    • The presence of the methoxyphenyl group suggests potential antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties :
    • Compounds with similar structures have demonstrated significant antibacterial activity against various strains, including MRSA and Enterococcus spp., by disrupting protein synthesis and inhibiting biofilm formation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
PTP InhibitionImproved insulin sensitivity
AntibacterialEffective against MRSA (MIC 15.625–62.5 μM)
AntioxidantPotential protective effects against oxidative stress

Case Studies

  • Diabetes Management :
    • A study involving a derivative similar to this compound showed significant improvements in glucose metabolism in diabetic mice models. The compound enhanced insulin signaling pathways, leading to normalized serum lipid profiles and improved glucose tolerance .
  • Antibacterial Efficacy :
    • Research on related compounds demonstrated effective inhibition of biofilm formation in Staphylococcus aureus. The compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, indicating their potential as novel antibacterial agents .

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